1,1-Dimethylsiletane

Chemical Vapor Deposition Precursor Volatility Organosilicon CVD Precursors

CVD process engineers requiring stoichiometric SiC films face multi-precursor flow-ratio complexity that degrades run-to-run reproducibility. 1,1-Dimethylsiletane eliminates this variable as a single-source precursor, depositing polycrystalline β-SiC at 1100-1200°C or amorphous SiC barrier layers at 950-1100°C. • Single-source architecture removes multi-precursor flow-ratio control, improving wafer-to-wafer consistency in LPCVD workflows. • 42°C boiling-point advantage (82°C vs. 124°C) over the 1,1,3,3-tetramethyl-1,3-disilacyclobutane analog enables reliable vapor delivery in bubbler systems with limited heating capacity. • Vapor pressure of 89.7 mmHg at 25°C ensures high-volatility transport for both thin-film deposition and reactive silene (DMSE) intermediate generation.

Molecular Formula C5H12Si
Molecular Weight 100.23 g/mol
CAS No. 2295-12-7
Cat. No. B1582811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylsiletane
CAS2295-12-7
Molecular FormulaC5H12Si
Molecular Weight100.23 g/mol
Structural Identifiers
SMILESC[Si]1(CCC1)C
InChIInChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3
InChIKeyYQQFFTNDQFUNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylsiletane: Key Properties & Benchmarks


1,1-Dimethylsiletane (CAS 2295-12-7), also known as 1,1-dimethyl-1-silacyclobutane or cyclotrimethylenedimethylsilane, is a four-membered cyclic organosilicon compound with the molecular formula C₅H₁₂Si and a molecular weight of 100.23 g/mol [1]. It belongs to the silacyclobutane class, characterized by a strained Si–C₃ ring system containing one silicon atom and three methylene units. The compound exhibits the following key physicochemical properties: density 0.777 g/mL at 20 °C, refractive index n20/D 1.428, boiling point 81.8±8.0 °C at 760 mmHg, vapor pressure 89.7±0.1 mmHg at 25 °C, and flash point -5 °C (23 °F) . The inherent ring strain of the silacyclobutane framework—estimated at approximately 25 kcal/mol for the unsubstituted parent system —drives its distinctive reactivity profile in ring-opening, ring-expansion, and thermal decomposition pathways. This compound is commercially available from multiple vendors at ≥95% purity for research and industrial development applications [2].

Single-source precursor for silicon carbide thin-film CVD
Silene intermediate generation (DMSE) under pyrolysis conditions
Ring-opening polymerization monomer for carbosilane polymers

1,1-Dimethylsiletane: Why It's Irreplaceable


The silacyclobutane class exhibits wide variation in physicochemical properties and reactivity profiles depending on substituent pattern, rendering substitution without verification problematic. 1,1-Dimethylsiletane (C₅H₁₂Si, 100.23 g/mol) differs fundamentally from 1,1,3-trimethyl-1-silacyclobutane (C₆H₁₄Si, 114.26 g/mol) , 1,1-diethylsilacyclobutane (C₇H₁₆Si, 128.29 g/mol) , and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (C₆H₁₆Si₂, 144.36 g/mol) [1] in molecular weight, vapor pressure, boiling point, and volatility—each critical for vapor-phase delivery in CVD applications. Moreover, substituents at the 3-position (e.g., methyl in TMSCB) alter the thermal decomposition mechanism and product distribution [2], while the number of silicon atoms in the ring (one vs. two) changes the Si:C stoichiometry in deposited films [3]. Even within the same nominal application space, ring-opening polymerization kinetics, polymer architecture, and thermal stability are governed by the organic substituents on silicon . Generic substitution without accounting for these quantifiable differences may result in incompatible process windows, unintended film compositions, or failed polymerization outcomes.

Substituent variation (e.g., 3‑methyl or diethyl) may substantially shift volatility, boiling point, and vapor‑phase delivery behavior.
Silicon‑atom count in the ring (one vs. two) alters Si:C stoichiometry and film composition, limiting direct replacement with disilacyclobutanes.
Substituents at the 3‑position can change thermal decomposition product distribution, potentially affecting deposition process windows.

1,1-Dimethylsiletane vs. Analogs: Quantitative Evidence


Vapor Pressure and Volatility vs. TM-DSCB

1,1-Dimethylsiletane exhibits a vapor pressure of 89.7±0.1 mmHg at 25 °C and a boiling point of 81.8±8.0 °C at 760 mmHg . In contrast, 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TM-DSCB), a structurally related two-silicon analog, has a boiling point of 124 °C [1]. The 42 °C lower boiling point of 1,1-dimethylsiletane translates to significantly higher volatility at standard CVD bubbler temperatures, enabling vapor-phase delivery at lower source temperatures or higher mass transport rates at equivalent temperature settings.

Volatility comparison
Head‑to‑head
Boiling point: 81.8 ± 8.0 °C (DMSCB) vs. 124 °C (TM‑DSCB); Δ ≈ –42 °C
Reported higher volatility relative to the two‑silicon analog; may support lower‑temperature bubbler operation in CVD.
Atmospheric pressure; volatility context only.
Chemical Vapor Deposition Precursor Volatility Organosilicon CVD Precursors

Single-Source SiC Precursor Performance

1,1-Dimethylsiletane functions as a single-source precursor for silicon carbide thin film deposition via low-pressure chemical vapor deposition (LPCVD) [1]. Polycrystalline β-SiC thin films are obtained at deposition temperatures of 1100–1200 °C, while amorphous silicon carbide films are produced at 950–1100 °C on Si(100) and Si(111) substrates [1]. As a single-source precursor, it eliminates the need for separate silicon and carbon source gases and their associated flow ratio optimization.

SiC deposition window
Class‑level
Polycrystalline β‑SiC: 1100–1200 °C; amorphous SiC: 950–1100 °C (LPCVD on Si)
Reported single‑source SiC deposition profile; may reduce multi‑precursor flow‑ratio control complexity.
Class‑level; not directly comparable to multi‑source systems.
Silicon Carbide Thin Films LPCVD Single-Source Precursor

Pyrolysis Products vs. TMSCB

Very low pressure pyrolysis (VLPP) of 1,1-dimethyl-1-silacyclobutane (DMSCB) and 1,1,3-trimethyl-1-silacyclobutane (TMSCB) was studied by IR spectroscopy with products isolated in argon matrices at 10 K [1]. Both compounds generate an identical set of IR absorption bands (644, 696, 817, 824, 932, 992, 1001, and 1253 cm⁻¹) attributed to the 1,1-dimethyl-1-silaethylene (DMSE) intermediate, which permanently vanish with increasing temperature [1]. Despite the additional methyl substituent at the 3-position in TMSCB, the silene intermediate produced is identical to that from DMSCB, indicating that the methyl substituent does not alter the core silene-generating pathway under these conditions.

Silene intermediate identity
Head‑to‑head
Identical DMSE intermediate from DMSCB and TMSCB; characteristic IR bands: 644, 696, 817, 824, 932, 992, 1001, 1253 cm⁻¹
Equivalent silene generation reported; lower‑MW precursor may support higher atom economy per silene unit.
VLPP with argon matrix isolation at 10 K.
Silene Generation Matrix Isolation Spectroscopy Thermal Decomposition Mechanism

Ring-Opening Polymerization: Substituent Effects

Silacyclobutane derivatives undergo ring-opening polymerization (ROP) driven by the inherent ring strain of the four-membered Si–C₃ ring system [1]. The properties of the resulting carbosilane polymers—including self-assembly behavior, hydrodynamic diameter of micellar structures, and thermal stability during pyrolysis to ceramic nanoparticles—are fundamentally governed by the organic substituents on the silicon atom . For 1,1-diethylsilacyclobutane-based polymers, hydrodynamic diameters range from 40 to 160 nm depending on molecular weight, with subsequent pyrolysis at 850 °C yielding SiO₂ ceramic nanoparticles .

Substituent‑dependent ROP
Class‑level
ROP outcome governed by Si‑substituents; diethyl analog reported to yield 40–160 nm micelles and SiO₂ ceramics upon pyrolysis.
Dimethyl pattern may provide a minimal‑alkyl, Si‑maximized monomer context for polymer‑derived ceramics.
No direct quantitative ROP data for target compound; class‑level inference.
Ring-Opening Polymerization Carbosilane Polymers Organosilicon Monomers

1,1-Dimethylsiletane: Optimal Application Scenarios


Single-Source LPCVD for SiC Thin Films

1,1-Dimethylsiletane is optimally deployed as a single-source precursor for LPCVD of silicon carbide thin films on silicon substrates. Deposition at 1100–1200 °C yields polycrystalline β-SiC, suitable for high-temperature semiconductor device layers and MEMS structural coatings; deposition at 950–1100 °C produces amorphous SiC films for protective coatings and diffusion barriers [1]. The single-source architecture eliminates multi-precursor flow ratio control, reducing process complexity and improving run-to-run reproducibility.

Silene Intermediate Generation for Synthesis

Under very low pressure pyrolysis conditions, 1,1-dimethylsiletane cleanly generates 1,1-dimethyl-1-silaethylene (DMSE), a reactive silene intermediate detectable by IR spectroscopy with characteristic absorption bands at 644, 696, 817, 824, 932, 992, 1001, and 1253 cm⁻¹ [1]. This silene serves as a transient building block for cycloaddition reactions, insertion chemistry, and polymerization studies. The identical silene intermediate is produced from the higher molecular weight analog 1,1,3-trimethyl-1-silacyclobutane, making 1,1-dimethylsiletane the more atom-economical precursor choice for silene generation [1].

Volatility-Enhanced CVD Precursor Delivery

With a boiling point of 81.8±8.0 °C and vapor pressure of 89.7±0.1 mmHg at 25 °C [1], 1,1-dimethylsiletane offers substantially higher volatility than the two-silicon analog 1,1,3,3-tetramethyl-1,3-disilacyclobutane (boiling point 124 °C) . This 42 °C boiling point advantage makes 1,1-dimethylsiletane the preferred selection for CVD systems with limited bubbler heating capacity or where minimizing precursor thermal exposure prior to deposition is critical for process stability.

Carbosilane Polymer Synthesis

The strained silacyclobutane ring of 1,1-dimethylsiletane serves as a monomer for ring-opening polymerization to produce carbosilane polymers [1]. The dimethyl substitution pattern on silicon provides a defined balance between monomer volatility (for purification and handling) and polymer silicon content. The resulting polymers are precursors for silicon-based ceramic materials upon pyrolysis, with polymer architecture and ceramic yield governed by the silicon substituents .

Application
Selection Property
Validation Focus
SiC thin‑film deposition (LPCVD)
Single‑source precursor architecture
Film‑phase validation at reported deposition temperatures
Silene intermediate generation
Pyrolysis yields 1,1‑dimethyl‑1‑silaethylene
IR spectral identity confirmation
CVD precursor delivery with volatility requirement
Higher volatility vs. two‑silicon analog
Bubbler temperature compatibility and thermal exposure context
Carbosilane polymer synthesis
Ring‑opening monomer with dimethyl‑Si pattern
Polymer architecture and ceramic yield after pyrolysis

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